molecular formula C20H15N3O4S2 B237734 N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B237734
M. Wt: 425.5 g/mol
InChI Key: XDSPMYRFQSEPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as BTCP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is believed to exert its therapeutic effects through various mechanisms of action. One such mechanism is its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is also believed to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. One such effect is its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the need for further research to fully understand its mechanisms of action and potential side effects.

Future Directions

For N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide research include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Further research is also needed to fully understand its mechanisms of action and potential side effects. Additionally, research on the optimization of the synthesis method for N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide may lead to more efficient and cost-effective production of the compound.

Synthesis Methods

N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multistep reaction process. The starting material for the synthesis is 2-bromo-1,3-benzodioxole, which is reacted with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)-1,3-benzodioxole. This compound is then reacted with thionyl chloride to form 2-(thiophen-2-ylcarbonyl)-1,3-benzodioxole. The final step involves the reaction of 2-(thiophen-2-ylcarbonyl)-1,3-benzodioxole with 3-aminobenzoic acid and thiourea to form the final product, N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the use of N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide as a potential anti-inflammatory agent. The study found that N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide was able to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Another study investigated the use of N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide as a potential anti-cancer agent. The study found that N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide was able to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

properties

Product Name

N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C20H15N3O4S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[[3-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H15N3O4S2/c24-18(12-6-7-15-16(9-12)27-11-26-15)23-20(28)22-14-4-1-3-13(10-14)21-19(25)17-5-2-8-29-17/h1-10H,11H2,(H,21,25)(H2,22,23,24,28)

InChI Key

XDSPMYRFQSEPRW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.